2,3,4,5-Tetramethylbenzoyl chloride
Description
2,3,4,5-Tetramethylbenzoyl chloride is an aromatic acyl chloride derivative featuring four methyl groups symmetrically substituted on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions, where its electron-donating methyl groups enhance the electrophilicity of the carbonyl carbon .
Properties
CAS No. |
170928-70-8 |
|---|---|
Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2,3,4,5-tetramethylbenzoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-6-5-10(11(12)13)9(4)8(3)7(6)2/h5H,1-4H3 |
InChI Key |
FXBGRCWQNRQBSG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)C(=O)Cl |
Synonyms |
Benzoylchloride,2,3,4,5-tetramethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3,4,5-Tetrafluorobenzoyl Chloride (CAS 94695-48-4)
- Structural Features : Fluorine atoms at the 2,3,4,5-positions create strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl group compared to methyl-substituted analogs.
- Physical Properties :
- Applications: Critical intermediate in synthesizing fluoroquinolone antibiotics (e.g., levofloxacin, moxifloxacin) due to fluorine’s role in enhancing drug bioavailability . Market Size: Global production exceeds 20 million kilograms annually, dominated by Chinese manufacturers (e.g., Zhejiang Zhongxin Fluoride Materials) .
2,3,4,5-Tetrachlorobenzoyl Chloride (CAS 42221-52-3)
- Structural Features : Chlorine substituents provide moderate electron-withdrawing effects, balancing reactivity and stability.
- Applications : Primarily used in agrochemical synthesis (e.g., pesticides, herbicides), though market data is less extensively documented compared to fluorinated analogs .
p-Toluenesulfonyl Chloride (CAS 133-59-5)
- Structural Features : A sulfonyl chloride with a methyl group, offering distinct reactivity in sulfonation and protection/deprotection reactions.
- Applications : Widely used in peptide synthesis and as a catalyst in industrial processes .
Comparative Data Table
Key Research Findings
Reactivity Trends :
- Fluorinated analogs (e.g., 2,3,4,5-Tetrafluorobenzoyl chloride) exhibit higher electrophilicity than methyl- or chlorine-substituted derivatives, making them preferred in pharmaceutical syntheses .
- Methyl groups in this compound likely reduce hydrolysis susceptibility compared to fluorine or chlorine analogs, enhancing stability in storage .
Market Dynamics: The fluorinated benzoyl chloride market is projected to reach $250 million by 2033, driven by antibiotic demand .
Synthetic Optimization :
- Friedel-Crafts reactions using methyl-substituted intermediates (e.g., 2,3,4,5-tetramethoxytoluene) achieve ~28% yields in multi-step syntheses, highlighting challenges in scaling methylated compounds .
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